Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)- Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC15889768
InChI: InChI=1S/C20H26O2Si/c1-20(2,3)23(18-10-6-4-7-11-18,19-12-8-5-9-13-19)22-15-14-17-16-21-17/h4-13,17H,14-16H2,1-3H3/t17-/m0/s1
SMILES:
Molecular Formula: C20H26O2Si
Molecular Weight: 326.5 g/mol

Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)-

CAS No.:

Cat. No.: VC15889768

Molecular Formula: C20H26O2Si

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)- -

Specification

Molecular Formula C20H26O2Si
Molecular Weight 326.5 g/mol
IUPAC Name tert-butyl-[2-[(2S)-oxiran-2-yl]ethoxy]-diphenylsilane
Standard InChI InChI=1S/C20H26O2Si/c1-20(2,3)23(18-10-6-4-7-11-18,19-12-8-5-9-13-19)22-15-14-17-16-21-17/h4-13,17H,14-16H2,1-3H3/t17-/m0/s1
Standard InChI Key JUTBIWDBEHVRSZ-KRWDZBQOSA-N
Isomeric SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC[C@H]3CO3
Canonical SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3CO3

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Epoxidation: Formation of the oxirane ring through oxidation of an alkene precursor using peracids or other oxidizing agents.

  • Functionalization: Introduction of the 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl group via nucleophilic substitution or addition reactions. This step often employs organosilicon reagents for the silyl ether functionality.

The stereoselectivity in the synthesis is critical to yield the (2S)-enantiomer, often achieved using chiral catalysts or starting materials.

Applications

This compound finds utility in various fields due to its unique structure:

  • As a Building Block in Organic Synthesis:

    • The strained oxirane ring enables ring-opening reactions with nucleophiles, facilitating the synthesis of alcohols, ethers, or other derivatives.

    • The silyl ether group acts as a protective group for alcohol functionalities in multi-step syntheses.

  • In Material Science:

    • Organosilicon compounds like this are often used in developing advanced materials due to their thermal stability and hydrophobic properties.

  • Chiral Catalysis:

    • The (2S)-configuration makes it useful in asymmetric synthesis, where enantioselectivity is crucial.

Reactivity and Stability

  • Reactivity:

    • The oxirane ring is highly reactive due to ring strain, undergoing nucleophilic attack under both acidic and basic conditions.

    • The silyl ether group can be cleaved under acidic or fluoride-mediated conditions, allowing selective deprotection.

  • Stability:

    • Stable under standard laboratory conditions but sensitive to strong acids or bases that can open the oxirane ring or cleave the silyl ether.

Analytical Characterization

Characterization of this compound typically involves:

  • Spectroscopy:

    • NMR (¹H and ¹³C): Distinct chemical shifts for the oxirane protons and carbons, as well as aromatic signals from the phenyl groups.

    • IR Spectroscopy: Peaks corresponding to Si-O bonds (~1000-1100 cm⁻¹) and C-O stretching vibrations.

    • Mass Spectrometry (MS): Molecular ion peak at 326 m/z confirming molecular weight.

  • Optical Rotation:

    • Measurement of specific rotation to confirm stereochemistry ((2S)-configuration).

  • Chromatography:

    • High-performance liquid chromatography (HPLC) with chiral columns can separate and confirm enantiomeric purity.

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